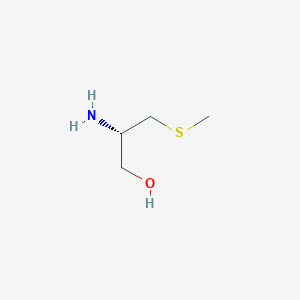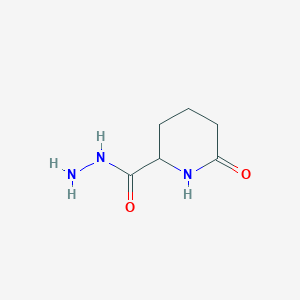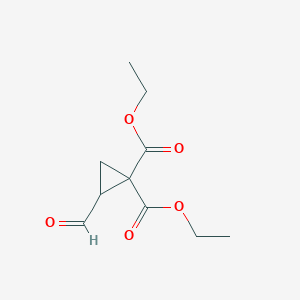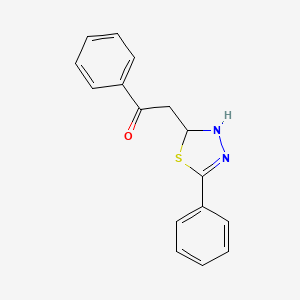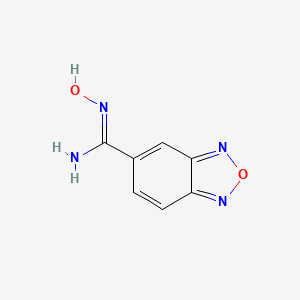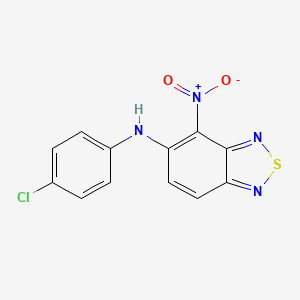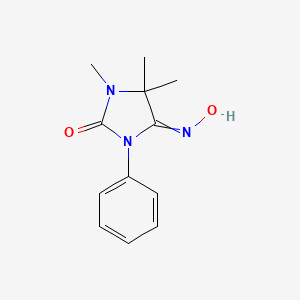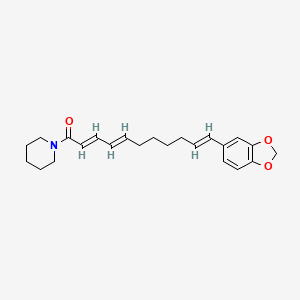
Piperundecalidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperundecalidine is an amide alkaloid that can be purified from Piper longum L . It shows various biological properties, such as anti-inflammatory, analgesic, anti-amoebic, anti-depressant, and hepatoprotective .
Molecular Structure Analysis
This compound has a molecular weight of 367.48 and its formula is C23H29NO3 . Its structure includes a piperidine ring and a benzodioxole ring . The molecule contains a total of 58 bonds, including 29 non-H bonds, 10 multiple bonds, 8 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 tertiary amide (aliphatic), and 2 ethers (aromatic) .
Applications De Recherche Scientifique
1. Anti-Inflammatory and Antiarthritic Effects
- Piperine has been identified as an active phenolic component in black pepper with significant anti-inflammatory and antiarthritic effects. Studies have shown its efficacy in inhibiting inflammatory markers and reducing symptoms in arthritis models (Bang et al., 2009).
2. Oral Health and Periodontitis
- Research suggests that Piperine is effective in protecting against inflammation, alveolar bone loss, and collagen fiber degradation in periodontitis. It modulates the expression of inflammatory mediators, thereby mitigating periodontal damage (Dong et al., 2015).
3. Antitumor and Anticancer Properties
- Piperine shows promise in inhibiting tumor growth and metastasis. Its effectiveness against mammary carcinoma in vitro and in vivo has been demonstrated, where it induces apoptosis and inhibits cell migration (Lai et al., 2012).
4. Gastrointestinal and Ulcerative Protection
- Studies indicate that Piperine can ameliorate ulcerative colitis and exhibit anti-inflammatory effects in the colorectal region. This highlights its potential therapeutic role in inflammatory bowel diseases (Gupta et al., 2015).
5. Immunomodulatory and Antioxidant Activities
- Piperine has been recognized for its wide range of activities including immunomodulatory, antioxidant, anti-inflammatory, and hepatoprotective effects, contributing to its potential in enhancing general health (Yadav et al., 2020).
Propriétés
Numéro CAS |
88660-11-1 |
|---|---|
Formule moléculaire |
C23H29NO3 |
Poids moléculaire |
367.5 |
Nom IUPAC |
(2E,4E,10E)-11-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylundeca-2,4,10-trien-1-one |
InChI |
InChI=1S/C23H29NO3/c25-23(24-16-10-7-11-17-24)13-9-6-4-2-1-3-5-8-12-20-14-15-21-22(18-20)27-19-26-21/h4,6,8-9,12-15,18H,1-3,5,7,10-11,16-17,19H2/b6-4+,12-8+,13-9+ |
Clé InChI |
BADLEYLQAILHPV-AZMZBSBOSA-N |
SMILES isomérique |
C1CCN(CC1)C(=O)/C=C/C=C/CCCC/C=C/C2=CC3=C(C=C2)OCO3 |
SMILES |
C1CCN(CC1)C(=O)C=CC=CCCCCC=CC2=CC3=C(C=C2)OCO3 |
SMILES canonique |
C1CCN(CC1)C(=O)C=CC=CCCCCC=CC2=CC3=C(C=C2)OCO3 |
melting_point |
64.5-65.5°C |
Autres numéros CAS |
88660-11-1 |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



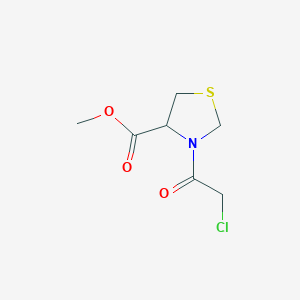



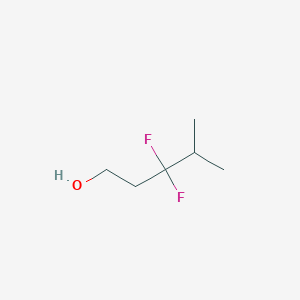
![5-Oxaspiro[3.4]octan-1-one](/img/structure/B1661118.png)
